molecular formula C14H15N B1294935 4,4'-Dimethyldiphenylamine CAS No. 620-93-9

4,4'-Dimethyldiphenylamine

Cat. No. B1294935
CAS RN: 620-93-9
M. Wt: 197.27 g/mol
InChI Key: RHPVVNRNAHRJOQ-UHFFFAOYSA-N
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Patent
US06979746B2

Procedure details

10.0 g (50.7 mmols) of N,N-di(p-toluyl)amine (31b), 10.3 g (50.7 mmols) of 4-iodobenzene, 5.85 g (60.8 mmols) of t-BuONa, 300 mg (1.34 mmols) of Pd(CH3CO)2 and 1.50 g (5.71 mmols) of triphenylphosphine were dissolved in xylene and refluxed in an atmosphere of nitrogen for 4 hours.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
5.85 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(CH3CO)2
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C=CC([NH:7][C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=2)=CC=1.I[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C(O[Na])(C)(C)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1(C)C(C)=CC=CC=1>[C:19]1([CH3:20])[CH:18]=[CH:17][CH:22]=[CH:21][C:14]=1[C:11]1[CH:10]=[CH:9][C:8]([NH2:7])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=C(C=C1)NC1=CC=C(C=C1)C)C
Name
Quantity
10.3 g
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
5.85 g
Type
reactant
Smiles
C(C)(C)(C)O[Na]
Name
Pd(CH3CO)2
Quantity
300 mg
Type
reactant
Smiles
Name
Quantity
1.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed in an atmosphere of nitrogen for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
Smiles
C1(=C(C=CC=C1)C1=CC=C(C=C1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.